molecular formula C11H8FNO3 B3184044 Methyl 2-(4-fluorophenyl)oxazole-4-carboxylate CAS No. 1065102-64-8

Methyl 2-(4-fluorophenyl)oxazole-4-carboxylate

Cat. No. B3184044
Key on ui cas rn: 1065102-64-8
M. Wt: 221.18 g/mol
InChI Key: DBAOBCFFEKYUQI-UHFFFAOYSA-N
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Patent
US08981084B2

Procedure details

Benzoyl peroxide (0.49 g, 2.0 mmol) was added to a solution of methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate (9.0 g, 40.3 mmol) in dry benzene (180 mL) and the mixture was refluxed for 15 min. N-bromosuccinimide (8.6 g, 48.3 mmol) was then added and the reaction mixture was refluxed for 2 h. The reaction mixture was quenched with ice-cold water and the crude product was extracted with EtOAc. The combined extracts were washed with 10% aqueous NaHCO3 solution, H2O and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 10-15% EtOAc in petroleum ether) to get methyl 2-(4-fluorophenyl)oxazole-4-carboxylate (6 g, 67%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.29 (s, 1H), 8.14-8.10 (m, 2H), 7.19-7.15 (t, J=8.5 Hz, 2H), 3.96 (s, 3H). MS (ESI) m/z: Calculated for C11H8FNO3: 221.05. found: 221.8 (M+H)+
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH2:10][CH:11]([C:13]([O:15][CH3:16])=[O:14])[N:12]=2)=[CH:4][CH:3]=1.BrN1C(=O)CCC1=O>C1C=CC=CC=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][CH:10]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[N:12]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OCC(N1)C(=O)OC
Name
Quantity
180 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.49 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice-cold water
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with 10% aqueous NaHCO3 solution, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica 60-120 mesh, eluant 10-15% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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